3-allyl-5-(3-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
The compound “3-allyl-5-(3-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one” belongs to a class of organic compounds known as thiazolidines . Thiazolidines are compounds containing a thiazolidine moiety, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom .
Synthesis Analysis
The synthesis of such compounds generally involves the reaction of an appropriate aldehyde or ketone with a suitable amine and a sulfur-containing compound . The exact method would depend on the specific substituents present in the desired product .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolidine ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one sulfur atom . The ring would be substituted with various groups, including an allyl group, an ethoxybenzylidene group, and a thioxo group .Chemical Reactions Analysis
The chemical reactions of this compound would be largely determined by the functional groups present. For example, the allyl group could undergo reactions typical of alkenes, such as addition reactions . The thioxo group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the ethoxy group could increase the compound’s solubility in organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5Z)-5-[(3-ethoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S2/c1-3-8-16-14(17)13(20-15(16)19)10-11-6-5-7-12(9-11)18-4-2/h3,5-7,9-10H,1,4,8H2,2H3/b13-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUPKDXKNJPZMN-RAXLEYEMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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